2-Amino-4-(2-chlorophenyl)-6-(ethylthio)pyridine-3,5-dicarbonitrile
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Overview
Description
2-amino-4-(2-chlorophenyl)-6-(ethylthio)pyridine-3,5-dicarbonitrile is a phenylpyridine.
Scientific Research Applications
Antifungal Activity
Compounds related to 2-Amino-4-(2-chlorophenyl)-6-(ethylthio)pyridine-3,5-dicarbonitrile have been synthesized and evaluated for their antifungal properties. For example, a study by Ibrahim et al. (2008) synthesized derivatives of this compound and screened them for antifungal activity, indicating potential applications in combating fungal infections (Ibrahim et al., 2008).
Synthesis of Thieno[2,3-b]pyridines
In the field of organic chemistry, this compound has been used as a starting material for the synthesis of Thieno[2,3-b]pyridines. Alinaghizadeh et al. (2015) reported a cascade synthesis process using this compound, showcasing its utility in creating complex organic structures (Alinaghizadeh et al., 2015).
Corrosion Inhibition
One of the notable applications of derivatives of this compound is in the area of corrosion inhibition. Mahmoud and El-Sewedy (2018) synthesized derivatives and found them effective as corrosion inhibitors. This application is significant in industrial settings, particularly for protecting metals like steel from corrosion (Mahmoud & El-Sewedy, 2018).
Organic Synthesis Methodology
The compound is also integral in developing new methods in organic synthesis. For instance, a study by Bayat et al. (2018) demonstrated a one-pot, four-component synthesis method using a derivative of this compound, highlighting its role in facilitating efficient chemical synthesis (Bayat et al., 2018).
Antimicrobial Properties
Koszelewski et al. (2021) conducted a preliminary study on derivatives of this compound, focusing on their potential as antimicrobial drugs. They emphasized the selection of structures with high biological activity against various bacteria, underscoring the compound's significance in developing new antimicrobial agents (Koszelewski et al., 2021).
Synthesis of Novel Heterocycles
This compound is also used in the synthesis of novel heterocyclic compounds. Abdel-ghany et al. (2016) demonstrated its use in creating new derivatives of fused pyridines, which are important in various chemical and pharmaceutical applications (Abdel-ghany et al., 2016).
Properties
Molecular Formula |
C15H11ClN4S |
---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
2-amino-4-(2-chlorophenyl)-6-ethylsulfanylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H11ClN4S/c1-2-21-15-11(8-18)13(10(7-17)14(19)20-15)9-5-3-4-6-12(9)16/h3-6H,2H2,1H3,(H2,19,20) |
InChI Key |
ZDQBGAWRNRRFFD-UHFFFAOYSA-N |
SMILES |
CCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2Cl)C#N |
Canonical SMILES |
CCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2Cl)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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